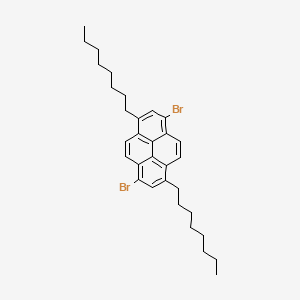

1,6-Dibromo-3,8-dioctylpyrene

Description

The Pyrene (B120774) Core: A Fundamental Building Block in Conjugated Systems Research

The pyrene molecule, composed of four fused benzene (B151609) rings, is a polycyclic aromatic hydrocarbon (PAH) that serves as a foundational component in the development of π-conjugated materials. researchgate.net Its extensive network of delocalized π-electrons imparts remarkable electronic and photophysical properties, including high charge carrier mobility and strong fluorescence, making it a staple in both fundamental and applied photochemical research. researchgate.netresearchgate.net The inherent thermal and chemical stability of the pyrene core further enhances its suitability for integration into durable organic electronic devices. researchgate.net

The structure of pyrene allows for functionalization at multiple positions, which can be broadly categorized into the K-region (4-, 5-, 9-, and 10-positions) and the non-K-region (1-, 3-, 6-, and 8-positions). researchgate.net This versatility enables chemists to precisely tune the molecule's properties. By introducing various functional groups, researchers can modulate the electronic structure, solubility, and solid-state packing of pyrene derivatives, thereby tailoring them for specific applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netuky.edu

Strategic Role of Halogenation in Pyrene Functionalization for Electronic Materials

Halogenation, particularly bromination, is a key synthetic strategy for modifying the pyrene core. nih.gov Introducing halogen atoms, such as bromine, serves multiple purposes in the design of advanced electronic materials. Bromine atoms are effective intermediates for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, which allow for the introduction of a wide variety of other functional groups and the extension of the π-conjugated system. mdpi.com This post-functionalization capability is crucial for creating complex molecular architectures with tailored electronic properties.

Furthermore, the introduction of halogens directly influences the electronic characteristics of the pyrene system. As electron-withdrawing groups, halogens can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of frontier molecular orbitals is a critical aspect of designing materials for organic electronic devices, as it allows for better energy level alignment with other materials in the device, facilitating efficient charge injection and transport.

Significance of Long Alkyl Chains in Pyrene Derivatives for Processability and Self-Assembly

The attachment of long alkyl chains, such as octyl groups, to the pyrene core is a widely employed strategy to enhance the material's processability and to induce self-assembly. mdpi.comrsc.org The bulky and flexible nature of these alkyl chains increases the solubility of the otherwise rigid and often poorly soluble pyrene derivatives in common organic solvents. mdpi.com This improved solubility is essential for solution-based fabrication techniques, which are often more cost-effective and scalable than vacuum deposition methods.

Beyond improving solubility, long alkyl chains play a crucial role in directing the self-assembly of pyrene derivatives into well-ordered structures in the solid state. rsc.orgresearchgate.net The interplay between the π-π stacking interactions of the aromatic pyrene cores and the van der Waals interactions of the alkyl chains can lead to the formation of highly organized molecular arrangements, such as columnar or lamellar structures. rsc.orgresearchgate.net This supramolecular organization is highly desirable for electronic applications as it can facilitate efficient intermolecular charge transport, leading to enhanced device performance. The length and branching of the alkyl chains can be systematically varied to fine-tune the intermolecular packing and, consequently, the material's electronic properties. rsc.orgresearchgate.net

Overview of 1,6-Dibromo-3,8-dioctylpyrene within the Landscape of Advanced Molecular Materials Research

This compound is a strategically designed molecule that embodies the principles of pyrene functionalization for advanced materials. The dibromination at the 1- and 6-positions provides reactive handles for further chemical modifications, allowing for the synthesis of more complex, extended π-systems. The dioctyl substitution at the 3- and 8-positions ensures good solubility and promotes self-assembly, making it a promising building block for solution-processable organic electronic devices.

This particular substitution pattern, with functional groups at the 1, 3, 6, and 8 positions, is of significant interest as it allows for the creation of "small-band-gap" polymers. These polymers are sought after for their potential applications in a variety of organic electronic devices. The specific arrangement of donor and acceptor moieties on the pyrene core can be tailored to achieve desired electronic and optical properties.

While detailed research findings on this compound itself are not extensively publicized, its molecular architecture suggests its utility as a versatile precursor in the synthesis of novel materials for organic electronics. The combination of reactive sites for further functionalization and solubility-enhancing, self-assembly-directing alkyl chains makes it a valuable component in the materials scientist's toolbox for creating the next generation of high-performance organic electronic materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H40Br2 |

|---|---|

Molecular Weight |

584.5 g/mol |

IUPAC Name |

1,6-dibromo-3,8-dioctylpyrene |

InChI |

InChI=1S/C32H40Br2/c1-3-5-7-9-11-13-15-23-21-29(33)27-20-18-26-24(16-14-12-10-8-6-4-2)22-30(34)28-19-17-25(23)31(27)32(26)28/h17-22H,3-16H2,1-2H3 |

InChI Key |

VDXLOCQLZRTYCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3CCCCCCCC)Br)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Supramolecular Characterization of 1,6 Dibromo 3,8 Dioctylpyrene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. For 1,6-dibromo-3,8-dioctylpyrene, both ¹H and ¹³C NMR are indispensable in confirming the specific arrangement of substituents on the pyrene (B120774) core and ensuring the integrity of the alkyl chains.

The precise substitution pattern of the bromine atoms and octyl groups on the pyrene backbone is critical to the molecule's properties. High-resolution ¹H and ¹³C NMR spectroscopy provides definitive evidence for the 1,6-dibromo-3,8-dioctyl substitution pattern. The number, multiplicity, and chemical shifts of the aromatic protons in the ¹H NMR spectrum, along with the distinct signals for each carbon atom in the ¹³C NMR spectrum, allow for the unequivocal confirmation of this specific regioisomer. rsc.org The successful isolation and characterization of various substituted pyrene isomers, including the 1,6-disubstituted derivatives, have been reported, with NMR being a key analytical tool. rsc.org

Furthermore, the NMR spectra offer a detailed view of the dioctyl chains. The integration of the aliphatic proton signals in the ¹H NMR spectrum corresponds to the expected number of protons in two octyl groups, while the chemical shifts of the methylene (B1212753) and methyl carbons in the ¹³C NMR spectrum confirm the structure and attachment points of the alkyl chains. This ensures the integrity of the octyl substituents and rules out any unforeseen rearrangements or degradation during synthesis.

Below are representative, though not experimentally derived for this specific compound, NMR data tables that illustrate the expected regions for the key signals.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.0 - 9.0 | m | 6H | Aromatic-H |

| 2.8 - 3.2 | t | 4H | Ar-CH₂ -R |

| 1.2 - 1.8 | m | 24H | -(CH₂ )₆- |

| 0.8 - 1.0 | t | 6H | -CH₃ |

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 120 - 140 | Aromatic-C |

| 30 - 35 | Ar-C H₂-R |

| 22 - 32 | -(C H₂)₆- |

| 14 | -C H₃ |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula with high accuracy. rsc.org

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of C₃₂H₄₀Br₂. The isotopic pattern of this peak, with the characteristic contributions from the bromine isotopes (⁷⁹Br and ⁸¹Br), would provide further confirmation of the presence of two bromine atoms in the molecule.

Analysis of the fragmentation patterns in the mass spectrum can offer valuable structural information. For halogenated polycyclic aromatic hydrocarbons (PAHs), fragmentation often involves the loss of halogen atoms and cleavage of the alkyl chains. copernicus.orgcopernicus.org Common fragmentation pathways for this compound would likely include the sequential loss of bromine radicals (Br•) and fragmentation of the octyl chains. The study of fragmentation mechanisms in similar aromatic compounds, such as phenanthrene, reveals pathways like retro-Diels-Alder reactions and the formation of stable fragment ions. tandfonline.com While the specific fragmentation of this compound is not detailed in the provided results, the general principles of PAH fragmentation would apply. acs.orgresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds.

FTIR and Raman spectroscopy are complementary methods for identifying the functional groups present in this compound.

FTIR Spectroscopy : The FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic pyrene core and the aliphatic octyl chains. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-Br stretching vibration would appear in the lower frequency "fingerprint" region of the spectrum.

Raman Spectroscopy : Raman spectroscopy is particularly useful for characterizing the sp²-hybridized carbon framework of the pyrene core. mdpi.commanchester.ac.uk The Raman spectrum of pyrene and its derivatives exhibits characteristic bands, such as the G and D bands, which are sensitive to the structure and electronic properties of the conjugated system. researchgate.netnih.govresearchgate.net The positions and intensities of these bands in the Raman spectrum of this compound would serve as a unique molecular fingerprint.

Table 3: Expected Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| > 3000 | Aromatic C-H Stretch | FTIR, Raman |

| < 3000 | Aliphatic C-H Stretch | FTIR, Raman |

| ~1600 | Aromatic C=C Stretch | FTIR, Raman |

| ~1465 | Aliphatic C-H Bend | FTIR |

| < 800 | C-Br Stretch | FTIR |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy techniques, such as UV-Vis absorption and photoluminescence spectroscopy, are vital for understanding the electronic structure and photophysical properties of conjugated molecules like this compound.

UV-Vis absorption spectroscopy reveals the electronic transitions that occur when a molecule absorbs light. The UV-Vis spectrum of pyrene and its derivatives is characterized by several distinct absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.netqub.ac.uk The substitution pattern on the pyrene core significantly influences the positions and intensities of these absorption bands. nih.gov

For this compound, the UV-Vis spectrum would display the characteristic absorption features of the pyrene chromophore, likely with some shifts due to the electronic effects of the bromine and octyl substituents. The lowest energy absorption band is of particular interest as it relates to the HOMO-LUMO energy gap of the molecule. Theoretical studies on substituted pyrenes have shown that the nature and position of substituents can modulate these electronic transitions. mdpi.com The absorption spectrum provides crucial information for predicting the material's color and its potential performance in optoelectronic devices.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a important tool for characterizing the emission properties of this compound. This technique involves exciting the molecule with photons of a specific wavelength and analyzing the emitted light. The resulting spectrum provides valuable information about the electronic transitions within the molecule and its potential for applications in optoelectronic devices.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com A high quantum yield indicates that the molecule is an efficient emitter, which is a desirable characteristic for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The determination of the fluorescence quantum yield of this compound is typically carried out using a comparative method. edinst.com This involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, under identical experimental conditions. edinst.com The choice of the reference standard is crucial and should have an emission range that overlaps with the sample.

The quantum yield is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

Where:

Φs and Φr are the fluorescence quantum yields of the sample and reference, respectively.

Is and Ir are the integrated fluorescence intensities of the sample and reference.

As and Ar are the absorbances of the sample and reference at the excitation wavelength.

ns and nr are the refractive indices of the sample and reference solutions.

Table 1: Hypothetical Fluorescence Quantum Yield Data for this compound

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference Standard | Known Φr | Measured Φs |

| Toluene (B28343) | 350 | 420 | Quinine Sulfate (B86663) | 0.54 | 0.68 |

| Dichloromethane | 355 | 425 | Rhodamine 6G | 0.95 | 0.72 |

| Cyclohexane | 348 | 418 | Coumarin 1 | 0.73 | 0.65 |

Note: This table is illustrative and based on typical values for similar pyrene derivatives. Actual experimental values may vary.

Time-Resolved Fluorescence Lifetime Measurements

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of this compound. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecule's local environment, making it a valuable tool for studying molecular interactions and dynamics. horiba.comnih.gov

Techniques such as time-correlated single-photon counting (TCSPC) are commonly used to measure fluorescence lifetimes. horiba.com TCSPC is a highly sensitive method that involves repeatedly exciting the sample with short pulses of light and measuring the arrival time of the emitted photons. horiba.com The resulting decay curve is then analyzed to determine the fluorescence lifetime.

The fluorescence lifetime can be influenced by various factors, including the solvent polarity, the presence of quenchers, and the formation of aggregates. For instance, in a polar solvent, the excited state may be stabilized, leading to a longer lifetime. Conversely, the presence of quenching species can provide a non-radiative decay pathway, resulting in a shorter lifetime.

Table 2: Hypothetical Time-Resolved Fluorescence Lifetime Data for this compound

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) |

| Toluene | 350 | 420 | 5.2 |

| Dichloromethane | 355 | 425 | 4.8 |

| Cyclohexane | 348 | 418 | 5.5 |

Note: This table is illustrative and based on typical values for similar pyrene derivatives. Actual experimental values may vary.

Nonlinear Optical (NLO) Characterization Techniques

Nonlinear optical (NLO) materials have garnered significant attention due to their potential applications in photonics and optoelectronics. scirp.org These materials exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. The NLO properties of this compound can be investigated using various techniques to understand its potential for applications like optical switching and limiting.

Z-scan Spectroscopy for Third-Order NLO Absorption and Refraction

The Z-scan technique is a widely used method for measuring the third-order nonlinear optical properties of materials, including nonlinear absorption and nonlinear refraction. scirp.orgucf.edu In a typical Z-scan experiment, a sample is moved along the propagation path of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. ucf.edu

By analyzing the changes in transmittance as a function of the sample's position, both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) can be determined. An "open-aperture" Z-scan, where all the transmitted light is collected, is sensitive to nonlinear absorption, while a "closed-aperture" Z-scan, with a partially closed aperture, is sensitive to both nonlinear absorption and refraction. ucf.edu

The π-conjugated system of the pyrene core in this compound is expected to give rise to significant third-order NLO properties. The delocalized electrons in the pyrene ring can be easily polarized by an external electric field, leading to a large nonlinear response.

Table 3: Hypothetical Z-scan Data for this compound

| Solvent | Laser Wavelength (nm) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/GW) |

| Toluene | 532 | -2.5 x 10⁻¹⁴ | 15 |

| Dichloromethane | 532 | -3.1 x 10⁻¹⁴ | 22 |

| Chloroform (B151607) | 532 | -2.8 x 10⁻¹⁴ | 18 |

Note: This table is illustrative and based on typical values for similar organic materials. The negative sign for n₂ indicates a self-defocusing effect. Actual experimental values may vary.

Surface-Sensitive Spectroscopies for Thin Film and Interfacial Studies

The behavior of this compound in thin films and at interfaces is crucial for its potential use in electronic devices. Surface-sensitive techniques provide valuable information about the molecular arrangement, ordering, and self-assembly of the compound on various substrates.

Scanning Tunneling Microscopy (STM) for Molecular Ordering and Self-Assembly on Surfaces

Scanning tunneling microscopy (STM) is a powerful technique for visualizing and manipulating molecules at the atomic and molecular scale. beilstein-journals.org It is particularly well-suited for studying the self-assembly of organic molecules on conductive surfaces. beilstein-journals.org In an STM experiment, a sharp metallic tip is brought very close to the sample surface, and a bias voltage is applied. The resulting tunneling current is extremely sensitive to the tip-sample distance, allowing for the creation of a topographic image of the surface with high resolution.

STM studies of this compound on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) can reveal how the molecules arrange themselves. beilstein-journals.org The interplay of intermolecular interactions, such as van der Waals forces and potential halogen bonding from the bromine atoms, and molecule-substrate interactions governs the formation of ordered two-dimensional structures. beilstein-journals.orgmdpi.com The long octyl chains can also play a significant role in directing the self-assembly process.

The resulting STM images can provide detailed information about the unit cell parameters of the molecular adlayer, the orientation of the molecules with respect to the substrate, and the presence of any defects or domain boundaries in the self-assembled structure. beilstein-journals.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. eag.cominnovatechlabs.com For a compound such as this compound deposited as a thin film on a substrate, XPS provides crucial information about the surface integrity and stoichiometry.

A typical XPS analysis begins with a survey scan, which covers a broad range of binding energies to identify all elements present on the surface, with the exception of hydrogen and helium. innovatechlabs.comrockymountainlabs.com For a pure thin film of this compound, the survey spectrum would be expected to show peaks corresponding to carbon (C 1s) and bromine (Br 3d). The presence of an oxygen peak (O 1s) often indicates surface adsorption of oxygen-containing species from the ambient environment, while peaks corresponding to the underlying substrate (e.g., Si 2p for a silicon wafer, or Au 4f for a gold substrate) may also be detected if the film is sufficiently thin or has defects. researchgate.net

Following the survey scan, high-resolution scans of specific elemental peaks are performed to determine the chemical states. The binding energy of a core electron is sensitive to the local chemical environment of the atom, an effect known as a chemical shift. eag.com

For this compound, the high-resolution C 1s spectrum is expected to be complex. It can be deconvoluted into multiple components representing the different types of carbon atoms in the molecule:

Aromatic Carbons (C-C/C-H): The majority of the signal would originate from the carbon atoms of the pyrene core. This peak typically appears around a binding energy of 284.8 eV. rockymountainlabs.com

Aliphatic Carbons (C-C/C-H): The carbon atoms of the two octyl chains will produce a peak at a slightly lower binding energy, typically around 285.0 eV.

Carbon-Bromine Bond (C-Br): The carbon atoms directly bonded to the bromine atoms (at positions 1 and 6 of the pyrene core) will be shifted to a higher binding energy due to the electron-withdrawing effect of the halogen. This C-Br peak is expected in the range of 286.0-287.0 eV.

The high-resolution Br 3d spectrum is expected to show a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. For bromine bonded to an aromatic carbon, these peaks are typically observed around 68-70 eV. researchgate.net The precise position can confirm the covalent nature of the C-Br bond.

The quantitative analysis of the peak areas in the XPS spectrum allows for the determination of the surface atomic concentrations. For an ideal, uncontaminated film of this compound (C₃₂H₄₀Br₂), the theoretical atomic ratio of Carbon to Bromine is 16:1. XPS can verify if the surface of the film maintains this stoichiometry, which is crucial for understanding its properties and performance in electronic devices.

Interactive Data Table: Expected XPS Peak Positions for this compound

| Element | XPS Core Level | Expected Binding Energy (eV) | Inferred Chemical Bond |

| Carbon | C 1s | ~284.8 | Aromatic C-C/C-H (Pyrene Core) |

| Carbon | C 1s | ~285.0 | Aliphatic C-C/C-H (Octyl Chains) |

| Carbon | C 1s | ~286.0 - 287.0 | C-Br |

| Bromine | Br 3d₅/₂ | ~68.5 | C-Br |

| Bromine | Br 3d₃/₂ | ~70.1 | C-Br |

| Oxygen | O 1s | ~531.5 - 533.0 | Surface Adsorbates (e.g., C-O, H₂O) |

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation and Electronic Structure at Interfaces

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique for investigating the electronic structure of unoccupied molecular orbitals and determining the orientation of molecules on surfaces. kit.edunih.gov The technique involves tuning the energy of incoming X-rays around the absorption edge of a specific element (e.g., the Carbon K-edge) and measuring the absorption cross-section. cornell.edu The resulting spectrum exhibits sharp resonance peaks corresponding to the excitation of core electrons (e.g., C 1s) to unoccupied molecular orbitals (e.g., π* and σ* orbitals).

For a molecule like this compound, which has a large, planar aromatic core and flexible alkyl side chains, NEXAFS is particularly insightful. The C K-edge NEXAFS spectrum is expected to be dominated by two main types of transitions:

π Resonances:* These correspond to the excitation of a C 1s electron into unoccupied π* orbitals, which are characteristic of the sp²-hybridized carbon atoms in the pyrene core. These transitions typically appear at lower photon energies, around 284-286 eV. researchgate.netresearchgate.net

σ Resonances:* These arise from the excitation of C 1s electrons into unoccupied σ* orbitals associated with both the C-C and C-H bonds of the aromatic core and the aliphatic chains, as well as the C-Br bonds. These are generally broader and appear at higher photon energies, above 290 eV. researchgate.net

The key strength of NEXAFS lies in its use of linearly polarized synchrotron light to determine molecular orientation. nih.gov The intensity of a NEXAFS resonance is proportional to cos²θ, where θ is the angle between the electric field vector of the incident X-rays and the transition dipole moment (TDM) of the specific molecular orbital being probed. nih.gov For planar aromatic systems like pyrene, the TDM of the π* orbitals is oriented perpendicular to the plane of the aromatic core, while the TDM of the σ* orbitals lies within the molecular plane. researchgate.netnih.gov

By varying the angle of the incident X-ray beam relative to the sample surface and monitoring the intensity changes of the π* and σ* resonances (a phenomenon known as linear dichroism), the average orientation of the pyrene core can be determined. nih.govresearchgate.net

If the pyrene cores are oriented parallel to the substrate surface ("face-on" orientation), the intensity of the π* resonance will be maximized at normal incidence of the X-ray beam and minimized at grazing incidence.

Conversely, if the pyrene cores are oriented perpendicular to the surface ("edge-on" orientation), the π* resonance intensity will be strongest at grazing incidence and weakest at normal incidence.

The dioctyl chains, being composed of sp³-hybridized carbons, primarily contribute to the σ* resonance region. While their flexibility makes a precise orientational analysis challenging, angle-resolved NEXAFS can still provide information about the general tilt and ordering of the alkyl chains on the surface. escholarship.org The study of pyrene-terminated self-assembled monolayers has demonstrated the utility of NEXAFS in confirming the orientation of terminal pyrenyl groups. acs.org

Interactive Data Table: Predicted C K-edge NEXAFS Resonances for this compound

| Photon Energy (eV) | Assignment | Orbital Type | Information Provided |

| ~285.4 eV | C 1s → π | π (C=C) | Electronic structure and orientation of the pyrene core. researchgate.net |

| ~287.7 eV | C 1s → σ | σ (C-H) | In-plane electronic structure and orientation. |

| ~292.8 eV | C 1s → σ | σ (C-C) | In-plane electronic structure and orientation of the pyrene core and alkyl chains. researchgate.net |

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in predicting and understanding the properties of novel organic materials, detailed studies focusing on the electronic structure, excited-state properties, and aggregation behavior of this specific pyrene derivative appear to be unpublished or not publicly accessible.

Efforts to gather data for an in-depth analysis of this compound through computational methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Molecular Dynamics (MD) simulations have been unsuccessful. Consequently, the specific research findings required to populate a detailed article on its computational chemistry, as outlined in the initial request, are not available.

This includes the absence of published data on:

HOMO and LUMO energy levels: Crucial for understanding the compound's electronic behavior, including its potential as a semiconductor.

Conformational analysis: Important for determining the stable three-dimensional structures and intramolecular interactions that influence its physical and chemical properties.

Predicted absorption and emission spectra: Key for evaluating its potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Aggregation and self-assembly simulations: Essential for predicting how individual molecules interact and organize in the solid state or in solution, which dictates thin-film morphology and device performance.

While the methodologies for these computational investigations are well-established, their specific application to this compound has not been documented in the accessible scientific domain. Therefore, a detailed, data-driven article focusing solely on the computational and theoretical investigations of this compound cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 1,6 Dibromo 3,8 Dioctylpyrene

Molecular Dynamics (MD) Simulations for Aggregation and Intermolecular Interactions

Modeling of Surface Adsorption and Polymerization Processes

Computational modeling, primarily through Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of on-surface synthesis involving brominated pyrenes. These studies often complement experimental techniques like Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS) to provide a complete atomistic picture.

The on-surface polymerization of brominated pyrenes typically proceeds via a dehalogenative coupling reaction, such as the Ullmann coupling, on catalytically active metal surfaces like gold (Au), silver (Ag), or copper (Cu). For 2,7-dibromopyrene (B9692) on a Au(111) surface, a well-studied process, DFT calculations have been crucial in mapping out the reaction pathway. researchgate.netgithub.io The process begins with the adsorption of the precursor molecules onto the surface. Thermal annealing then provides the energy to overcome the activation barriers for C-Br bond cleavage (dehalogenation).

A key finding from computational studies on 2,7-dibromopyrene is the active role of surface adatoms in facilitating the dehalogenation process. researchgate.netgithub.io DFT simulations have shown that gold adatoms can coordinate to the bromine substituents, weakening the C-Br bond and lowering the energy barrier for its scission. This leads to the formation of a pyrene (B120774) radical attached to the surface.

Following dehalogenation, the pyrene radicals can diffuse on the surface and combine to form organometallic (OM) intermediates where pyrene units are linked by gold atoms. github.io The geometry of these OM intermediates has been predicted by DFT calculations, showing specific C-Au-C bond angles. github.io Further annealing leads to the dissociation of these gold atoms and the formation of direct C-C bonds between the pyrene units, resulting in a one-dimensional polymer chain. researchgate.netgithub.io The structure and periodicity of these final polymer chains are also well-described by computational models. researchgate.net

The electronic properties of the resulting polymer, such as its band gap, can also be predicted using computational methods. For instance, in a study involving a pyrene-based precursor to form silicon-containing graphene nanoribbons, DFT calculations were used to determine the density of states and a band gap of approximately 1.4 eV for the final structure. nih.gov

Table 1: Comparison of Key Computational Parameters in On-Surface Polymerization of Brominated Pyrenes

| Parameter | 2,7-dibromopyrene on Au(111) | Expected for 1,6-Dibromo-3,8-dioctylpyrene |

| Primary Reaction | Ullmann Coupling researchgate.netgithub.io | Ullmann Coupling |

| Catalytic Surface | Au(111), Ag(111), Cu(111) researchgate.net | Au(111) and similar coinage metals |

| Key Intermediate | Organometallic (OM) chains with C-Au-C bonds github.io | Likely formation of OM intermediates |

| Role of Surface Atoms | Au adatoms facilitate dehalogenation researchgate.netgithub.io | Similar role expected for Au adatoms |

| Influence of Substituents | Pyrene core dictates electronic properties | Dioctyl chains influence molecular packing and solubility |

| Primary Modeling Tool | Density Functional Theory (DFT) researchgate.netgithub.ioresearchgate.net | Density Functional Theory (DFT) |

Elucidation of Structure-Property Relationships through Computational Modeling

Computational modeling is a powerful tool for establishing direct relationships between the molecular structure of a compound and its resulting material properties. For derivatives of pyrene, DFT and Time-Dependent DFT (TD-DFT) are commonly employed to understand their electronic and photophysical properties. acs.orgresearchgate.netacs.org

The properties of pyrene-based materials are highly dependent on the position and nature of their substituents. rsc.orgmdpi.com The pyrene core has a unique electronic structure, and substitutions at different positions can have varied effects. For instance, a theoretical study on pyrene derivatives showed that the existence of a nodal plane through the 2- and 7-positions in the HOMO and LUMO of pyrene leads to different photophysical behaviors for 2,7-substituted derivatives compared to 1-substituted ones. acs.org In the case of this compound, the bromine and octyl groups are at the non-K region (1, 3, 6, 8-positions).

DFT calculations can predict key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of the material, including its color and conductivity. For substituted pyrenes, the nature of the substituent (electron-donating or electron-withdrawing) and its position will modulate these orbital energies. The bromine atoms in this compound are electron-withdrawing, while the octyl groups are weakly electron-donating. Computational models can precisely quantify the net effect of this substitution pattern on the electronic structure.

Furthermore, computational studies can model how individual molecules self-assemble into larger structures and how this organization impacts the bulk properties of the material. For brominated pyrenes on surfaces, DFT calculations have been used to determine the most stable two-dimensional packing arrangements. rsc.orgresearchgate.net These studies have shown that intermolecular interactions, such as halogen bonding (Br···Br) and hydrogen bonding (Br···H), play a crucial role in the formation of ordered supramolecular networks. rsc.org For this compound, the van der Waals interactions between the long octyl chains will be a dominant factor in the self-assembly process, alongside the potential for halogen and hydrogen bonding.

The relationship between the crystal or thin-film packing of organic semiconductor molecules and their charge transport properties is another area where computational modeling provides significant insights. The relative orientation of adjacent molecules, determined by the self-assembly process, dictates the electronic coupling between them, which in turn governs the charge mobility of the material.

Table 2: Predicted Structure-Property Relationships for this compound based on Computational Studies of Analogues

| Structural Feature | Predicted Property Influence | Relevant Computational Method |

| 1,6-Dibromo substitution | Defines reactive sites for polymerization; influences electronic properties through electron withdrawal. | DFT |

| 3,8-Dioctyl substitution | Governs intermolecular spacing and self-assembly on surfaces; enhances solubility. | DFT, Molecular Dynamics |

| Pyrene Core | Foundation for the electronic and photophysical properties (e.g., fluorescence). researchgate.net | TD-DFT |

| Polymer Chain (post-reaction) | Extended π-conjugation leads to semiconducting properties. | DFT |

Research Applications of 1,6 Dibromo 3,8 Dioctylpyrene in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

Pyrene-based materials are highly regarded for their potential in OLEDs due to their inherent high photoluminescence quantum yields. worktribe.com However, the utility of the parent pyrene (B120774) molecule is often limited in the solid state due to strong π-π stacking, which leads to the formation of excimers and causes a quenching of the desired emission. worktribe.com The functionalization of the pyrene core, as seen in 1,6-Dibromo-3,8-dioctylpyrene, is a key strategy to mitigate these effects.

Pyrene derivatives are particularly sought after as blue-emitting materials, which remain a significant challenge in the development of full-color displays and solid-state lighting. The rigid, conjugated structure of the pyrene core provides a foundation for efficient blue emission. researchgate.net The introduction of bulky substituents is a common method to prevent the detrimental effects of aggregation-caused quenching (ACQ). nih.gov

In the case of this compound, the long octyl chains serve as steric hindrance, physically separating the pyrene cores in the solid state. This separation is intended to disrupt excimer formation, thereby preserving the monomer's intrinsic high-efficiency blue fluorescence. While specific performance data for this exact compound in OLEDs is not widely published, the molecular design is consistent with strategies used to create efficient blue emitters.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. acs.org This is often achieved by incorporating molecular rotors into a fluorophore. In an aggregated state, the restriction of these intramolecular rotations (RIR) blocks non-radiative decay pathways, opening up a radiative channel and "turning on" fluorescence. acs.org

For pyrene derivatives, AIE can be induced by attaching bulky groups, such as tetraphenylethene (TPE), to the pyrene core. rsc.org Another strategy involves modifying the pyrene itself so that its aggregation behavior changes. The introduction of long alkyl chains, like the octyl groups in this compound, can modulate the packing in the aggregate state. chemrxiv.org This controlled aggregation can potentially lead to an Aggregation-Induced Emission Enhancement (AIEE) effect, where weakly fluorescent solutions become more emissive in the solid state by restricting molecular motions and isolating the chromophores from oxygen quenching. nih.govchemrxiv.org

| Property | Description | Implication for this compound |

| Core Chromophore | Pyrene | Provides intrinsic blue fluorescence and high charge carrier mobility. researchgate.net |

| Substituents | Two bromo groups, two octyl chains | Bromo groups allow for further synthesis; octyl chains improve solubility and prevent π-π stacking. nih.gov |

| Emission Quenching | Aggregation-Caused Quenching (ACQ) | A common issue in planar molecules like pyrene, leading to reduced efficiency in the solid state. worktribe.com |

| Mitigation Strategy | Steric Hindrance | The dioctyl chains are expected to physically separate the pyrene cores, preserving monomer emission. |

| Potential | Aggregation-Induced Emission (AIE) | By controlling molecular packing, the structure may exhibit enhanced emission in the solid state. chemrxiv.org |

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the field of organic photovoltaics, materials with high charge mobility and broad absorption are essential. Pyrene derivatives have been explored as components in OPVs due to their excellent electronic properties. worktribe.comresearchgate.net The development of efficient donor and acceptor materials is crucial for improving power conversion efficiencies (PCE).

Modern organic solar cells are typically based on a bulk heterojunction (BHJ) architecture, which features an intimate mixture of an electron-donor and an electron-acceptor material. mdpi.com The efficiency of these devices depends heavily on the electronic properties and morphology of this active layer. Donor materials are often conjugated polymers or small molecules with high-lying highest occupied molecular orbitals (HOMO).

While specific studies deploying this compound in OPVs are not prominent, its structure suggests potential as a building block for donor materials. The pyrene core can act as a strong electron-donating unit. The bromo-functional groups provide a synthetic handle to polymerize the molecule or to attach it to an acceptor moiety in a donor-acceptor polymer or small molecule. nih.gov Such polymers are designed to have a low bandgap, allowing for broader absorption of the solar spectrum. ossila.com The octyl chains would ensure solubility and aid in the formation of a favorable morphology in the BHJ active layer. rsc.org

Organic Field-Effect Transistors (OFETs) and Charge Transport Materials

OFETs are fundamental components of organic electronics, and their performance is dictated by the charge carrier mobility of the semiconductor material used. Pyrene's large, planar aromatic system provides an excellent scaffold for efficient intermolecular charge transport through π-orbital overlap. researchgate.net Consequently, pyrene derivatives are attractive candidates for high-performance OFETs.

Nonlinear Optical (NLO) Devices and Optical Limiting Applications

Nonlinear optical materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for applications like optical switching and optical limiting, which protects sensors and human eyes from high-intensity laser damage. Organic molecules with large π-conjugated systems and donor-acceptor (D-A) structures often exhibit significant NLO properties. nih.govworldscientific.com

Pyrene derivatives are promising NLO materials due to their extensive π-conjugation. mdpi.com The introduction of bromine atoms, which are electron-withdrawing, and the potential to further functionalize these positions to create D-A structures, could enhance the NLO response of this compound. worldscientific.com The process of reverse saturable absorption (RSA), where the absorption of a material increases with increasing light intensity, is the key mechanism for optical limiting. nih.gov Studies on similar brominated and functionalized pyrenes suggest that they can be designed to exhibit strong RSA, making them potential candidates for optical limiting devices. mdpi.comacs.org

| Application Area | Role of this compound | Key Structural Features |

| OLEDs | Potential blue-emitting material | Pyrene core (blue emission), dioctyl chains (prevent quenching). |

| OPVs / OSCs | Building block for donor materials | Pyrene core (donor), bromo groups (synthesis handle), octyl chains (solubility/morphology). |

| OFETs | High-mobility charge transport material | Pyrene core (π-system for transport), octyl chains (influence packing). |

| NLO Devices | Optical limiting material | Pyrene core (π-conjugation), bromo groups (electron-withdrawing, potential for D-A structure). worldscientific.com |

Enhancement of Third-Order Nonlinearity through Molecular Design

Third-order nonlinear optical (NLO) materials are critical for the development of next-generation photonic and optoelectronic devices, including optical switches and optical limiters. The third-order NLO response of a molecule is quantified by its second hyperpolarizability (γ), which is highly dependent on the molecule's electronic structure. aps.org Organic molecules with extended π-conjugated systems, such as pyrene, are promising candidates for NLO materials. nih.govjournaljenrr.com Their response can be significantly enhanced through strategic molecular design, often by creating donor-π-acceptor (D-π-A) structures that facilitate intramolecular charge transfer (ICT). journaljenrr.comethz.ch

The molecular design of this compound incorporates key features intended to enhance its third-order NLO properties. The pyrene core serves as a large, polarizable π-system. The two bromine atoms at the 1,6-positions act as electron-withdrawing groups, which can modify the electronic distribution of the π-system. Halogen substitution has been shown to influence the NLO properties of organic molecules. rochester.eduunm.edu While the octyl groups are primarily electron-donating and enhance solubility, their main role in this context is to influence the material's processability and the solid-state packing of the molecules, which in turn affects the macroscopic NLO response of the bulk material. The combination of these substituents can lead to a significant third-order nonlinear susceptibility (χ(3)), the macroscopic analogue of γ. ethz.chcsic.es

The NLO properties of such materials are typically investigated using techniques like the Z-scan method, which can determine both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). nih.govjournaljenrr.com For pyrene derivatives, it has been shown that chemical modification can substantially improve the third-order NLO absorption coefficient. nih.gov

Table 1: Key Molecular Design Factors in this compound for Enhancing Third-Order NLO Properties

| Molecular Feature | Role in NLO Enhancement |

|---|---|

| Pyrene Core | Provides a large, polarizable π-electron system, which is fundamental for NLO activity. nih.gov |

| Dibromo Substituents | Act as electron-withdrawing groups, modulating the electronic structure and potentially increasing the second hyperpolarizability (γ). rochester.eduunm.edu |

| Dioctyl Chains | Enhance solubility for material processing and influence intermolecular packing in the solid state, which affects the bulk χ(3) value. |

Chemical Sensors and Environmental Probes

The unique photophysical properties of pyrene, particularly its high fluorescence quantum yield and the formation of excimers (excited-state dimers), make it an exceptional fluorophore for sensing applications. arxiv.org The fluorescence of pyrene derivatives is highly sensitive to the local environment and can be quenched or enhanced by the presence of specific analytes. rochester.edu This has led to the development of pyrene-based chemosensors for a wide range of targets, including metal ions and explosive compounds. rochester.eduarxiv.org

Detection of Explosive Compounds

The detection of trace amounts of nitroaromatic compounds (NACs), which are common components of many explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT), is a critical aspect of security and environmental monitoring. Highly fluorescent organic molecules, especially electron-rich PAHs like pyrene, are excellent candidates for this purpose. rochester.edu The detection mechanism is typically based on fluorescence quenching. An electron transfer process occurs from the excited state of the electron-rich pyrene derivative (the donor) to the electron-deficient nitroaromatic compound (the acceptor). This interaction is often facilitated by the formation of a ground-state complex via π-π stacking between the pyrene and the NAC.

This compound is well-suited for this application. Its extended, electron-rich pyrene core can engage in strong π-π stacking interactions with nitroaromatic explosives. Upon photoexcitation, the excited pyrene can readily donate an electron to the electron-accepting explosive molecule, resulting in highly efficient quenching of its fluorescence. The long octyl chains improve solubility and can promote the formation of aggregates in certain solvents, which can sometimes enhance the quenching efficiency by pre-associating the fluorophore units. The quenching efficiency can be quantified by the Stern-Volmer equation, with pyrene derivatives often exhibiting high quenching constants for analytes like TNT.

Supramolecular Assemblies and Controlled Nanostructures

Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. For PAHs like pyrene, the dominant interaction is π-π stacking, which can lead to the formation of well-defined nanostructures. The ability to control the self-assembly of functional molecules on surfaces is a key goal of the "bottom-up" approach to nanotechnology.

Investigation of π-π Stacking Interactions and Excimer/Exciplex Formation

Pyrene is famous for its ability to form an "excimer," an excited-state dimer that emits light at a longer wavelength (typically ~450-500 nm) compared to its monomer emission (~370-400 nm). arxiv.org This phenomenon occurs when two pyrene molecules are in close proximity (less than 0.4-1.0 nm apart) in a parallel, stacked arrangement. The formation or disruption of this excimer provides a powerful spectroscopic tool for probing intermolecular distances and interactions. arxiv.org

In this compound, the supramolecular behavior is governed by a balance of forces. The large pyrene core provides a strong driving force for π-π stacking. However, the bulky octyl chains attached at the 3 and 8 positions, as well as the bromine atoms at the 1 and 6 positions, introduce steric hindrance. This hindrance can influence the geometry of the π-π stacking, potentially twisting or offsetting the pyrene cores relative to each other. Such modifications to the stacking geometry would have a direct impact on the stability of the ground-state dimer and the photophysical properties of the resulting excimer, affecting its emission intensity and wavelength. The octyl chains also promote aggregation in solution, which can facilitate excimer formation.

Directed Self-Assembly on Surfaces

The self-assembly of functional molecules on atomically flat surfaces provides a pathway to create ordered two-dimensional (2D) nanostructures with potential applications in molecular electronics and sensing. Scanning Tunneling Microscopy (STM) is an indispensable tool for visualizing and understanding these self-assembled monolayers at the molecular level. The final structure of the assembly is determined by a delicate balance between intermolecular forces (like π-π stacking and van der Waals forces) and molecule-substrate interactions.

For molecules like this compound, self-assembly on a non-reactive surface such as Highly Ordered Pyrolytic Graphite (B72142) (HOPG) is a well-established strategy. The process is typically governed by the following principles: the long, flexible octyl chains tend to align along the crystallographic axes of the graphite surface to maximize their van der Waals interactions with the substrate. This alignment of the alkyl chains, in turn, directs the arrangement of the pyrene cores. The aromatic pyrene cores will then organize via π-π stacking and van der Waals forces, often forming rows or lamellar structures. The specific packing arrangement (e.g., herringbone, lamellar, etc.) and the unit cell parameters of the 2D crystal would be a direct consequence of the interplay between the alkyl chain-substrate interaction and the π-π stacking of the dibrominated pyrene cores. STM studies on similar long-chain alkyl-substituted aromatic molecules have revealed the formation of highly ordered lamellar structures where the alkyl chains are interdigitated.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,4,6-trinitrotoluene | TNT |

| 2,4-dinitrotoluene | DNT |

Derivatization, Polymerization, and Advanced Material Fabrication Based on 1,6 Dibromo 3,8 Dioctylpyrene

Post-Synthetic Functionalization of Dibromopyrene Precursors

The bromine atoms on the pyrene (B120774) core are versatile handles for introducing a variety of functional groups through well-established cross-coupling reactions. This functionalization is key to tuning the electronic and optical properties of the resulting pyrene-based materials.

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the pyrene core is a powerful strategy to modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the absorption and emission spectra, as well as the charge carrier transport properties of the material.

Commonly employed cross-coupling reactions for this purpose include:

Suzuki Coupling: This reaction of the dibromopyrene with organoboron reagents is a robust method for forming carbon-carbon bonds. A wide array of aryl, heteroaryl, and alkyl boronic acids or esters bearing EDGs (e.g., alkoxy, amino groups) or EWGs (e.g., cyano, nitro, carbonyl groups) can be coupled to the pyrene core.

Sonogashira Coupling: This reaction with terminal alkynes is used to introduce acetylenic moieties. These can be further functionalized or used to extend the π-conjugation of the system.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the direct introduction of primary or secondary amines, which are strong electron-donating groups.

Stille Coupling: This reaction utilizes organotin reagents and is another effective method for C-C bond formation.

Cyanation: The bromine atoms can be substituted with cyano groups, a strong EWG, through reactions with metal cyanides.

The strategic placement of EDGs and EWGs can lead to intramolecular charge-transfer (ICT) characteristics, resulting in materials with interesting photophysical properties such as solvatochromism and large Stokes shifts. For instance, attaching a donor and an acceptor group at the 1 and 6 positions can create a "push-pull" system.

| Reaction Type | Reagent | Functional Group Introduced | Electronic Nature |

| Suzuki Coupling | Arylboronic acid with -OCH3 | Methoxyaryl | Electron-Donating |

| Suzuki Coupling | Arylboronic acid with -CN | Cyanoaryl | Electron-Withdrawing |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl | Conjugation Extending |

| Buchwald-Hartwig | Diphenylamine | Diphenylamino | Electron-Donating |

| Cyanation | Copper(I) cyanide | Cyano | Electron-Withdrawing |

The dibromo functionality of 1,6-dibromo-3,8-dioctylpyrene serves as a starting point for the synthesis of larger, extended polycyclic aromatic hydrocarbons (PAHs) through intramolecular and intermolecular cyclization reactions. These extended systems often exhibit red-shifted absorption and emission profiles and enhanced charge carrier mobilities.

One common strategy is the Scholl reaction , an oxidative intramolecular aryl-aryl coupling. By first coupling aryl groups at the 1 and 6 positions via a Suzuki or Stille reaction, a subsequent Scholl reaction can induce cyclization to form a larger, planar, and more rigid fused system. The choice of the aryl substituent can direct the cyclization pathway and determine the final structure of the extended PAH.

Another approach involves the synthesis of precursor polymers or oligomers via coupling reactions, followed by a cyclodehydrogenation (graphitization) step. This is often used to create graphene nanoribbons with well-defined widths and edge structures. The 1,6-substitution pattern of the starting material dictates the geometry of the resulting nanoribbon.

Covalent Polymerization and Copolymerization for Conjugated Polymers

This compound is an excellent A2-type monomer for the synthesis of conjugated polymers. The two reactive bromine sites allow for the formation of linear polymer chains through various polymerization techniques.

On-surface synthesis is a bottom-up approach to create atomically precise one- and two-dimensional materials on a solid substrate, typically under ultra-high vacuum conditions. This compound can be used as a building block for on-surface polymerization.

The process generally involves:

Deposition: The monomer is sublimated onto a catalytically active metal surface (e.g., Au(111), Ag(111), Cu(111)).

Debromination: Upon gentle heating, the C-Br bonds cleave, leaving behind reactive radical species on the pyrene core.

Polymerization: Further heating provides the thermal energy for the radical species to couple, forming new C-C bonds and creating extended polymer chains or 2D networks.

By co-depositing the dibromopyrene with other linkers, for example, linear molecules with terminal alkynes, it is possible to create more complex 2D COFs with well-defined pore sizes and functionalities. The long octyl chains, while beneficial for solubility in solution, may need to be carefully considered in on-surface synthesis as they can affect the self-assembly and ordering of the monomers on the surface.

The dioctyl groups on the pyrene core impart excellent solubility, making this compound well-suited for solution-phase polymerization methods. This allows for the synthesis of high molecular weight polymers that can be processed into thin films for electronic devices.

Common solution-phase polymerization methods include:

Yamamoto Polymerization: This involves the nickel-catalyzed dehalogenative coupling of the dibromo monomer to form poly(pyrene) chains.

Suzuki Polycondensation: The dibromo monomer can be copolymerized with a diboronic acid or ester comonomer in the presence of a palladium catalyst. This is a very versatile method as a wide range of comonomers can be used to tune the properties of the resulting copolymer.

Stille Polycondensation: This involves the palladium-catalyzed cross-coupling of the dibromo monomer with a distannane comonomer.

These polymerizations can lead to a variety of conjugated polymers with pyrene units in the backbone. The properties of these polymers, such as their band gap, charge mobility, and solid-state packing, can be fine-tuned by the choice of comonomer.

| Polymerization Method | Comonomer | Resulting Polymer Type |

| Yamamoto Polymerization | None (self-condensation) | Homopolymer (Poly(3,8-dioctylpyrene)) |

| Suzuki Polycondensation | 1,4-Benzenediboronic acid | Alternating Copolymer |

| Stille Polycondensation | 2,5-Bis(trimethylstannyl)thiophene | Alternating Copolymer |

Development of Pyrene-Based Dendrimers and Hyperbranched Polymers

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their globular structure and unique properties make them interesting for applications in catalysis, sensing, and drug delivery.

This compound can be used as a core molecule or as a branching unit in the synthesis of pyrene-based dendrimers. For example, by reacting the dibromo core with a suitable generation of a dendron that has a reactive functional group at its focal point (e.g., a boronic acid or a stannane), one can build dendrimers generation by generation.

Hyperbranched polymers can be synthesized in a one-pot reaction from an AB2-type monomer. While this compound is an A2-type monomer, it can be used to create hyperbranched polymers through copolymerization with a Bx (x > 2) monomer. For instance, copolymerizing the dibromopyrene (A2) with a tris(boronic acid)benzene (B3) monomer via Suzuki polycondensation would lead to a hyperbranched polymer. The resulting material would have a high density of pyrene units and a large number of terminal bromine or boronic acid groups, depending on the stoichiometry of the monomers, which could be further functionalized. A novel 1,8-dioxapyrene-based electrofluorochromic supramolecular hyperbranched polymer has been constructed through the coordination of terpyridine ligands with Eu3+ ions. rsc.org

Future Research Directions and Translational Perspectives for 1,6 Dibromo 3,8 Dioctylpyrene

Discovery of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of precisely substituted pyrenes like 1,6-Dibromo-3,8-dioctylpyrene is non-trivial. Current methodologies often rely on multi-step processes that can be low-yielding and require harsh conditions. Future research should prioritize the development of more efficient and sustainable synthetic routes.

Key research objectives include:

Optimization of Direct C-H Functionalization: Investigating novel catalytic systems that can directly and selectively install bromo- and octyl- groups onto the pyrene (B120774) core in fewer steps, minimizing waste and improving atom economy.

Green Chemistry Approaches: Exploring the use of mechanochemistry (ball-milling) or flow chemistry to synthesize the target compound. researchgate.net These techniques can reduce solvent usage, decrease reaction times, and offer safer and more scalable processes compared to traditional batch chemistry. researchgate.net

Development of Novel Catalysts: Designing catalysts, potentially based on earth-abundant metals, for the crucial bromination and subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) used to build more complex structures from the dibromo-pyrene intermediate. nih.govworktribe.com Research into palladium-catalyzed coupling reactions has been extensive for disubstituted pyrenes and provides a strong foundation for this work. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Multi-Step Classical Synthesis | Well-understood reaction mechanisms. | Low overall yield, significant waste, harsh conditions. |

| Direct C-H Functionalization | High atom economy, fewer synthetic steps. | Achieving high regioselectivity on the pyrene core. |

| Mechanochemical Synthesis | Reduced solvent use, potential for scalability. researchgate.net | Catalyst stability and reactivity under solvent-free conditions. researchgate.net |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scaling. | Reactor design and optimization for heterogeneous reactions involving PAHs. |

Exploration of Emerging Applications in Quantum Technologies and Advanced Photonics

The inherent photophysical properties of the pyrene core, such as high charge-carrier mobility and strong blue-light emission, make its derivatives highly attractive for organic electronics. researchgate.netuky.edu The specific substitutions on this compound suggest several exciting avenues for future research in advanced materials.

Organic Light-Emitting Diodes (OLEDs): The pyrene core is a well-known blue-light emitter, a crucial component for full-color displays and solid-state lighting. researchgate.netaub.edu.lb The octyl chains can prevent the detrimental π-π stacking that often leads to emission quenching in the solid state, while the bromo- groups can be used as synthetic handles to attach other functional groups to fine-tune the emission color and improve device efficiency and lifetime. researchgate.net

Singlet Fission Materials: Research could explore if derivatives of this compound can be engineered for singlet fission, a process where one high-energy singlet exciton (B1674681) is converted into two lower-energy triplet excitons. This phenomenon has the potential to dramatically increase the efficiency of organic photovoltaic cells.

Building Blocks for Covalent Organic Frameworks (COFs): The dibromo functionality allows this molecule to be used as a building block in polymerization reactions. rsc.org Future work could focus on synthesizing pyrene-based COFs for applications in gas storage, separation, and heterogeneous catalysis, leveraging the porous structure and the electronic properties of the pyrene units. rsc.orgrsc.org

Development of Integrated Experimental and Computational Methodologies

A synergistic approach combining theoretical modeling with empirical synthesis and characterization is essential for accelerating the discovery and optimization of new materials based on this compound.

Predictive Modeling with DFT: Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of the molecule, including its HOMO/LUMO energy levels, absorption/emission spectra, and charge transport characteristics. aub.edu.lbacs.orgscirp.org These calculations can guide synthetic chemists toward derivatives with the most promising properties for a specific application, reducing the need for laborious trial-and-error synthesis. eucyskatowice2024.eu

Structure-Property Relationship Elucidation: By systematically synthesizing a series of related compounds and comparing their measured properties (e.g., via UV-vis and photoluminescence spectroscopy, cyclic voltammetry) with computational predictions, a deep understanding of the structure-property relationships can be established. researchgate.net This knowledge is critical for the rational design of future materials. For instance, computational studies can clarify how substitutions at different positions on the pyrene ring modulate the electronic transitions and thus the fluorescence quantum yield. aub.edu.lb

| Methodology | Contribution to Research | Example Application |

| Density Functional Theory (DFT) | Predicts molecular structure, energy levels, and spectra. scirp.org | Screening potential derivatives for optimal band gaps in OLEDs. eucyskatowice2024.eu |

| Spectroscopy (UV-vis, PL) | Measures absorption and emission properties. | Verifying the photophysical characteristics predicted by DFT. |

| Electrochemistry (Cyclic Voltammetry) | Determines HOMO/LUMO levels and redox stability. | Assessing the suitability of the material for charge-transport layers in electronic devices. |

| X-ray Crystallography | Determines solid-state packing and molecular conformation. | Understanding how intermolecular interactions affect bulk properties like charge mobility. |

Design of Responsive and Adaptive Pyrene-Based Functional Materials

The term "smart materials" refers to materials that respond to external stimuli. The unique photophysics of pyrene, particularly its ability to form excimers (excited-state dimers) with red-shifted emission, makes it an ideal platform for developing responsive systems. rsc.org

Future research should focus on:

Chemosensors: The bromo- groups on this compound can be replaced with specific receptor units designed to bind to target analytes (e.g., metal ions, explosives, biological molecules). This binding event could alter the electronic properties of the pyrene core, leading to a detectable change in fluorescence color or intensity.

Aggregation-Induced Emission (AIE) Systems: While pyrene itself can suffer from aggregation-caused quenching, appropriate derivatization can induce the opposite effect—aggregation-induced emission. mdpi.com Research into how the long octyl chains and further functionalization can be used to create AIE-active materials could lead to novel sensors and bio-imaging agents. mdpi.com

Thermo- and Mechano-responsive Materials: The self-assembly of pyrene derivatives, influenced by the flexible octyl chains, could be sensitive to temperature or mechanical stress. This could lead to materials that change their luminescent properties in response to physical changes, opening applications in temperature sensing or damage detection in structural composites.

Scalable Synthesis and Manufacturing Considerations for Industrial Adoption

For any material to move from the laboratory to commercial application, a scalable and economically viable manufacturing process is paramount. Research into polycyclic aromatic hydrocarbons has often highlighted the difficulty in producing large quantities. nih.govunh.edu

Future translational research must address:

Process Optimization and Scale-Up: Transitioning from milligram-scale lab synthesis to kilogram-scale production requires a complete re-evaluation of the synthetic route. This involves replacing costly reagents, minimizing chromatographic purifications, and optimizing reaction conditions for large vessels.

Cost-Benefit Analysis: A thorough economic analysis of the most promising synthetic routes is needed. This includes the cost of starting materials, catalysts, solvents, and energy consumption. Strategies like catalyst recycling will be crucial for industrial viability.

Supply Chain and Precursor Availability: Ensuring a stable supply chain for pyrene and other key starting materials is a critical consideration for large-scale manufacturing. Research into synthesizing precursors from inexpensive, readily available feedstocks would be highly beneficial. rsc.org The development of facile, high-yield syntheses is one of the most significant hurdles to the widespread application of complex PAHs. unh.edu

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1,6-Dibromo-3,8-dioctylpyrene, and how do reaction conditions influence product purity?

- Methodology : The compound is synthesized via on-surface polymerization using dibromo precursors. Substrate choice (e.g., Au(111) vs. Ag(111)) critically impacts reaction dynamics. For example, Au(111) requires higher reaction temperatures (~300°C) compared to Ag(111) (~200°C), which affects precursor mobility and polymerization efficiency .

- Optimization : Purification involves column chromatography with hexane/ethyl acetate gradients to isolate the product. Purity is verified via HPLC (≥95%) and NMR spectroscopy to confirm substituent positions .

Q. Which characterization techniques are essential for analyzing this compound’s structural and electronic properties?

- Core Techniques :

- Scanning Tunneling Microscopy (STM) : Resolves molecular arrangement on substrates (e.g., linear vs. branched polymers) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms bromine substitution and monitors debromination during polymerization .

- NEXAFS (Near-Edge X-ray Absorption Fine Structure) : Probes π-conjugation and orbital hybridization in the polymer backbone .

Q. How do bromine and octyl substituents influence the compound’s stability and reactivity?

- Bromine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing pyrene cores. Its electronegativity enhances oxidative stability but may slow reaction kinetics .

- Octyl Chains : Improve solubility in nonpolar solvents (e.g., toluene) and reduce aggregation in solution-phase reactions. Steric effects from octyl groups can hinder intermolecular interactions, favoring intramolecular cyclization .

Advanced Research Questions

Q. What substrate-dependent challenges arise in surface-mediated synthesis, and how can they be mitigated?

- Substrate Effects :

- Au(111) : Higher thermal stability allows longer polymer chains but may induce defects due to weaker adsorption.

- Ag(111) : Stronger precursor-substrate interactions enhance structural order but limit chain length due to restricted mobility .

- Mitigation Strategies :

- Use ultra-high vacuum (UHV) conditions to minimize contamination.

- Optimize annealing protocols (ramp rates, dwell times) to balance polymerization and decomposition .

Q. How should researchers address contradictions in reported data (e.g., conflicting polymer morphologies)?

- Root Causes : Discrepancies often arise from substrate pretreatment differences (e.g., sputtering vs. flame-annealing) or variations in precursor deposition rates.

- Resolution Framework :

Replicate experiments using identical substrates and pretreatment protocols.

Cross-validate with complementary techniques (e.g., STM for morphology, XPS for chemical state).

Statistically analyze data from ≥3 independent trials to distinguish outliers .

Q. What electronic properties make this compound suitable for optoelectronic applications?

- Bandgap Engineering : The pyrene core provides a tunable bandgap (~2.1–2.5 eV) via bromine substitution, enabling absorption in the visible spectrum.

- Charge Transport : Octyl chains insulate the conjugated backbone, reducing π-π stacking-induced charge trapping. Hall effect measurements show hole mobilities of ~10⁻³ cm²/V·s in thin-film configurations .

Q. How can reproducibility in surface-mediated reactions be ensured, particularly in open science contexts?

- Best Practices :

- Publish detailed protocols for substrate preparation and characterization (e.g., LEED patterns for surface order).

- Share raw STM/XPS data in repositories like Zenodo or Figshare with standardized metadata .

Q. What mechanistic insights explain the compound’s propensity for cyclization versus linear polymerization?

- Kinetic vs. Thermodynamic Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.